6-Bromo-2-cyano-3-methoxybenzoic acid
Description
6-Bromo-2-cyano-3-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 6-position, a cyano group at the 2-position, a methoxy group at the 3-position, and a carboxylic acid functional group. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the electron-withdrawing cyano and bromo substituents.
Properties
CAS No. |
1805019-08-2 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
6-bromo-2-cyano-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H6BrNO3/c1-14-7-3-2-6(10)8(9(12)13)5(7)4-11/h2-3H,1H3,(H,12,13) |
InChI Key |
JOCAJUFEQQGDFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)C#N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Reactivity: The cyano group in 6-bromo-2-cyano-3-methoxybenzoic acid is a stronger electron-withdrawing group compared to fluorine or chlorine, which may enhance its electrophilicity in nucleophilic aromatic substitution or cross-coupling reactions.
Stability and Storage :
- The requirement for 4–8°C storage for 3-bromo-6-chloro-2-methoxybenzoic acid suggests lower thermal stability, possibly due to hydrolytic susceptibility of the chloro substituent. In contrast, the fluoro-substituted compound may exhibit greater stability at room temperature .
Research Implications and Limitations
While direct data on 6-bromo-2-cyano-3-methoxybenzoic acid remain scarce, inferences from analogous compounds highlight critical structure-property relationships:
- The cyano group likely confers distinct reactivity in synthetic applications, such as serving as a precursor for tetrazole or amide derivatives.
- Comparative toxicity profiles emphasize the need for rigorous safety evaluations, particularly for halogenated benzoic acids.
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